molecular formula C31H27N5O4 B12634813 N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide

N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide

Cat. No.: B12634813
M. Wt: 533.6 g/mol
InChI Key: VXSPMTRZHHSUEC-WNTIQRTOSA-N
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Description

N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide is a complex organic compound with a unique structure that includes indole and spiro-pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide typically involves multi-step organic reactions. The process starts with the preparation of the indole derivative, followed by the formation of the spiro-pyrrole structure. Key steps include:

    Formation of the Indole Derivative: This involves the reaction of indole with suitable reagents to introduce the necessary functional groups.

    Spiro-Pyrrole Formation: The indole derivative undergoes cyclization with a pyrrole precursor under specific conditions to form the spiro-pyrrole structure.

    Acetamide Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide: shares structural similarities with other indole-based compounds and spiro-pyrrole derivatives.

Uniqueness

  • The unique combination of indole and spiro-pyrrole moieties in this compound provides distinct chemical and biological properties, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C31H27N5O4

Molecular Weight

533.6 g/mol

IUPAC Name

N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide

InChI

InChI=1S/C31H27N5O4/c1-16-6-5-8-22-27(16)34-30(40)31(22)26-25(24(35-31)14-18-15-32-23-9-4-3-7-21(18)23)28(38)36(29(26)39)20-12-10-19(11-13-20)33-17(2)37/h3-13,15,24-26,32,35H,14H2,1-2H3,(H,33,37)(H,34,40)/t24?,25-,26+,31?/m1/s1

InChI Key

VXSPMTRZHHSUEC-WNTIQRTOSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C3([C@H]4[C@@H](C(N3)CC5=CNC6=CC=CC=C65)C(=O)N(C4=O)C7=CC=C(C=C7)NC(=O)C)C(=O)N2

Canonical SMILES

CC1=C2C(=CC=C1)C3(C4C(C(N3)CC5=CNC6=CC=CC=C65)C(=O)N(C4=O)C7=CC=C(C=C7)NC(=O)C)C(=O)N2

Origin of Product

United States

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